molecular formula C20H20N2O2 B2478196 Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207051-38-4

Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No. B2478196
CAS RN: 1207051-38-4
M. Wt: 320.392
InChI Key: AVJSOHLIHNEYCM-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and as an inhibitor of certain enzymes. In

Scientific Research Applications

Synthesis and Structural Studies

Novel Synthesis Approaches

Research has shown novel synthetic routes to create quinoline derivatives, emphasizing the versatility of such compounds in chemical synthesis. For instance, the Friedländer condensation has been utilized to prepare quinoline derivatives, highlighting the compound's importance in developing new chemical entities with potential biological activities (Kozubková et al., 2012). These synthetic methodologies are crucial for developing novel compounds with enhanced biological or physical properties.

Structural Characterization

Structural studies, including single-crystal X-ray diffraction and NMR spectroscopy, have provided detailed insights into the molecular structure of quinoline derivatives. This is essential for understanding the compound's interactions at the molecular level and designing compounds with specific properties (Jiang et al., 2003).

Medicinal Chemistry Applications

Anticancer Properties

Some derivatives of quinoline have demonstrated significant cytotoxic activity against various cancer cell lines, underscoring the potential of these compounds in anticancer drug development. For example, research has identified certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives with potent in vitro anticancer activity (Zhao et al., 2005). These findings are promising for the future development of quinoline-based anticancer therapies.

Potential for Alzheimer’s Disease Treatment

New hybrids combining quinoline structures have shown potential as dual inhibitors of acetyl- and butyrylcholinesterase, suggesting their utility in treating Alzheimer’s disease. This highlights the compound's role in creating multifunctional agents that could offer therapeutic benefits for neurodegenerative disorders (Makhaeva et al., 2020).

properties

IUPAC Name

methyl 4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13(2)14-8-10-15(11-9-14)21-18-12-19(20(23)24-3)22-17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJSOHLIHNEYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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